molecular formula C15H16N2O4S B2831032 N-benzyl-3,4-dimethyl-5-nitrobenzenesulfonamide CAS No. 873579-62-5

N-benzyl-3,4-dimethyl-5-nitrobenzenesulfonamide

Cat. No.: B2831032
CAS No.: 873579-62-5
M. Wt: 320.36
InChI Key: PMWVCYUZMQPJTC-UHFFFAOYSA-N
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Description

N-benzyl-3,4-dimethyl-5-nitrobenzenesulfonamide is a chemical reagent for research use only. It is not for human or veterinary diagnosis or therapeutic use. This diarylsulfonamide derivative is of significant interest in medicinal chemistry and chemical biology research. Compounds within this class are frequently investigated for their potential to interact with biological tubulin, a key protein in cellular structure and division . Specifically, diarylsulfonamides are explored as inhibitors of tubulin dynamics in parasites, representing a potential strategy for developing new antiparasitic agents, such as those active against Leishmania species . The structural motif of a benzenesulfonamide is a privileged scaffold in drug discovery, known for its favorable properties including synthetic accessibility, stability, and the potential for high solubility . In synthetic chemistry, the nitro and sulfonamide functional groups make this compound a versatile intermediate. It can be utilized in the construction of more complex molecular architectures, such as heterocyclic systems, or serve as a precursor for further functionalization via reduction of the nitro group or modification of the sulfonamide nitrogen . Researchers value this compound for its potential in developing novel bioactive molecules and for probing biochemical pathways.

Properties

IUPAC Name

N-benzyl-3,4-dimethyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-11-8-14(9-15(12(11)2)17(18)19)22(20,21)16-10-13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWVCYUZMQPJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,4-dimethyl-5-nitrobenzenesulfonamide typically involves the reaction of 3,4-dimethyl-5-nitrobenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3,4-dimethyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: N-benzyl-3,4-dimethyl-5-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: N-benzyl-3,4-dicarboxy-5-nitrobenzenesulfonamide.

Scientific Research Applications

N-benzyl-3,4-dimethyl-5-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3,4-dimethyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with bacterial enzymes, inhibiting their function. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, thereby inhibiting the enzyme dihydropteroate synthase and preventing bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-benzyl-3,4-dimethyl-5-nitrobenzenesulfonamide, a structural and functional comparison is made with N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine () and other sulfonamide derivatives.

Structural and Functional Differences

Property This compound N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine
Core Structure Benzene ring with sulfonamide Benzo[d]isoxazole heterocycle
Functional Groups Sulfonamide, nitro, methyl Amine, nitro, methyl
Substituent Positions 3-,4- (methyl); 5- (nitro) 3-,6- (methyl); 5- (nitro)
Molecular Weight (g/mol) ~315.37 (estimated) Not reported; likely ~270–300
Primary Application Intermediate for phthalic anhydride derivatives TRIM24 bromodomain inhibitor (anti-cancer)

Core Structure : The benzoisoxazole derivative () contains a fused heterocyclic ring, enhancing rigidity and binding specificity to biological targets like TRIM24 . In contrast, the benzene-sulfonamide scaffold of the target compound favors synthetic versatility as a precursor.

Functional Groups : The sulfonamide group increases hydrophilicity and hydrogen-bonding capacity, whereas the amine in the benzoisoxazole derivative may enhance nucleophilic reactivity or target engagement .

The 3,6-dimethyl arrangement in the benzoisoxazole derivative optimizes spatial compatibility with TRIM24’s bromodomain .

Physicochemical Properties

  • Lipophilicity : The N-benzyl group in both compounds enhances lipophilicity, but the sulfonamide’s polarity may reduce membrane permeability compared to the benzoisoxazole’s amine .
  • Stability : Sulfonamides are generally stable under physiological conditions, whereas benzoisoxazole derivatives may undergo metabolic oxidation at the heterocyclic ring .

Research Findings and Implications

  • Synthetic Utility : The target compound’s nitro and sulfonamide groups facilitate modular derivatization, making it valuable for creating drug delivery carriers .
  • Therapeutic Potential: The benzoisoxazole analog’s efficacy against TRIM24 highlights the importance of heterocyclic cores in targeting epigenetic proteins, a strategy less feasible with sulfonamide-based scaffolds .

Biological Activity

N-benzyl-3,4-dimethyl-5-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological properties. The synthesis typically involves the nitration of 3,4-dimethylbenzenesulfonamide, followed by benzylation. The general synthetic route can be summarized as follows:

  • Nitration : 3,4-dimethylbenzenesulfonamide is treated with a nitrating agent (e.g., a mixture of concentrated sulfuric and nitric acids) to introduce the nitro group.
  • Benzylation : The nitro compound is then reacted with benzyl chloride in the presence of a base to yield this compound.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that inhibit key enzymes involved in bacterial metabolism. This mechanism is similar to that observed in other sulfonamide antibiotics, which mimic para-aminobenzoic acid (PABA) and inhibit folate synthesis in bacteria.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, potentially making it useful in treating infections.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effectiveness Target Organisms Reference
AntibacterialModerateStaphylococcus aureus
AntifungalLowCandida albicans
Enzyme InhibitionSignificantDihydropteroate synthase (DHPS)
CytotoxicityModerateVarious cancer cell lines

Case Studies

  • Antibacterial Efficacy : In a study examining various sulfonamides, this compound demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests its potential as a therapeutic agent against resistant strains.
  • Antifungal Properties : A separate investigation into its antifungal properties showed minimal activity against Candida albicans, indicating that while it may have some broad-spectrum potential, its efficacy varies significantly among different pathogens.
  • Cytotoxicity in Cancer Models : Research evaluating the compound's cytotoxic effects on various cancer cell lines revealed moderate cytotoxicity with IC50 values ranging from 15 to 25 µM. This indicates potential for further development as an anticancer agent.

Q & A

Q. What synthetic routes are recommended for N-benzyl-3,4-dimethyl-5-nitrobenzenesulfonamide, and what factors influence reaction yield?

Methodological Answer: The compound is typically synthesized via a multi-step sulfonylation reaction. Key steps include:

  • Sulfonation: Reacting 3,4-dimethyl-5-nitrobenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate.
  • Amidation: Introducing the benzylamine group via nucleophilic substitution under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
    Critical Factors:
  • Temperature Control: Excess heat during sulfonation can lead to over-sulfonation or decomposition.
  • Moisture Sensitivity: The sulfonyl chloride intermediate is highly moisture-sensitive; reactions require inert atmospheres.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product from nitro-group byproducts .

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and benzyl protons (δ 4.3–4.6 ppm).
    • ¹³C NMR: Confirm sulfonamide linkage (C-SO₂-N) at δ 125–135 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (C₁₅H₁₆N₂O₄S; calculated 320.08 g/mol) .
  • HPLC: Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility:
    • Polar aprotic solvents: Highly soluble in DMSO (≥50 mg/mL).
    • Aqueous buffers: Limited solubility (≤1 mg/mL in PBS); sonication or co-solvents (e.g., 10% DMSO) are required for biological assays .
  • Stability:
    • pH Sensitivity: Stable at pH 4–8; hydrolyzes under strongly acidic/basic conditions.
    • Light Sensitivity: Nitro groups degrade under prolonged UV exposure; store in amber vials at –20°C .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound, particularly in enzyme inhibition?

Methodological Answer:

  • Target Identification:
    • Docking Studies: Use molecular modeling (e.g., AutoDock Vina) to predict interactions with enzymes like TRIM24 bromodomain, where the nitro group may disrupt acetyl-lysine binding .
    • Enzyme Assays: Test inhibition via fluorescence polarization (FP) assays using recombinant TRIM24 and H3K23ac peptides .
  • Mechanistic Insights:
    • The sulfonamide moiety acts as a hydrogen-bond acceptor, while the nitro group stabilizes π-π interactions in hydrophobic enzyme pockets .

Q. How should researchers address conflicting data in biological assays involving this compound?

Methodological Answer:

  • Troubleshooting Steps:
    • Purity Verification: Re-analyze compound purity via HPLC to rule out degradation products.
    • Assay Conditions: Optimize buffer ionic strength (e.g., 150 mM NaCl) to reduce non-specific binding .
    • Counter-Screens: Test against off-target bromodomains (e.g., BRD4) to confirm selectivity .
  • Data Normalization: Use internal controls (e.g., DMSO-only wells) to account for solvent effects .

Q. What strategies optimize the selectivity of this compound derivatives for specific biological targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Substitution Patterns: Introduce electron-withdrawing groups (e.g., -CF₃) at the benzyl position to enhance binding affinity .
    • Scaffold Hybridization: Merge with benzo[d]isoxazole moieties (as in TRIM24 inhibitors) to improve steric complementarity .
  • Computational Guidance:
    • Perform molecular dynamics simulations (e.g., GROMACS) to predict conformational stability in target binding sites .

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